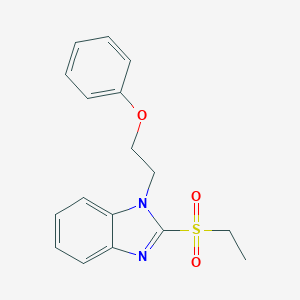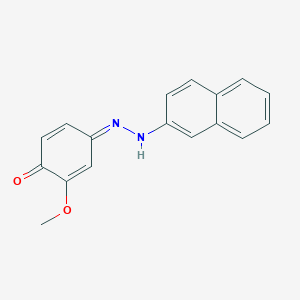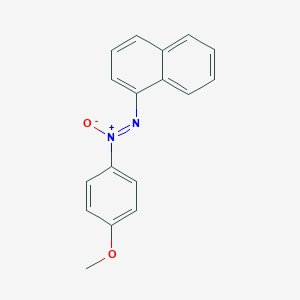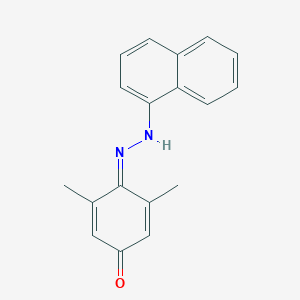![molecular formula C20H16ClN5O3 B283045 Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283045.png)
Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, analgesic, anticonvulsant, and antitumor properties.
作用机制
The mechanism of action of Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, oxidative stress, and pain in animal models. It has also been shown to have anticonvulsant and antitumor effects.
实验室实验的优点和局限性
One advantage of using Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate in lab experiments is its potential therapeutic applications. It can be used to study the mechanism of action of anti-inflammatory, analgesic, anticonvulsant, and antitumor drugs. However, its limitations include its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the research of Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate. One direction is to study its potential applications in drug development for the treatment of inflammatory, pain, and cancer-related disorders. Another direction is to investigate its mechanism of action and its interactions with other drugs. Additionally, its potential toxicity and safety need to be further evaluated to ensure its safe use in clinical settings.
Conclusion:
In conclusion, Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and ensure its safe use in clinical settings.
合成方法
The synthesis of Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate involves the reaction of 4-methylbenzaldehyde, 4-chlorobenzylamine, and 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid with methyl chloroformate. The reaction takes place under reflux conditions in the presence of a base such as triethylamine or pyridine. The yield of the reaction is about 60-70% and the purity of the product can be improved by recrystallization.
属性
分子式 |
C20H16ClN5O3 |
|---|---|
分子量 |
409.8 g/mol |
IUPAC 名称 |
methyl 6-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C20H16ClN5O3/c1-12-3-9-15(10-4-12)26-20-23-22-16(11-13-5-7-14(21)8-6-13)18(27)25(20)17(24-26)19(28)29-2/h3-10H,11H2,1-2H3 |
InChI 键 |
CNFCUCBNNPQBHY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=NN=C(C(=O)N3C(=N2)C(=O)OC)CC4=CC=C(C=C4)Cl |
规范 SMILES |
CC1=CC=C(C=C1)N2C3=NN=C(C(=O)N3C(=N2)C(=O)OC)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide](/img/structure/B282962.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)

![2-[2-(4-tert-Butyl-phenoxy)-ethanesulfonyl]-1H-benzoimidazole](/img/structure/B282972.png)
![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[(isoquinolin-1-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282974.png)

![(2Z)-2-[(3-methoxyphenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282977.png)

![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)

